molecular formula C15H15ClN2O4S B2994804 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-43-3

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2994804
CAS No.: 338396-43-3
M. Wt: 354.81
InChI Key: JBIKECNTZCSBJL-UHFFFAOYSA-N
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Description

3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 g/mol. This structured molecule features a sulfamate ester group, a carboxamide bridge, and a chlorinated aniline moiety, a combination that suggests potential for diverse research applications. The N,N-dimethylsulfamate functional group is of significant interest in medicinal chemistry and chemical biology. Sulfamate esters are investigated as enzyme inhibitors, prodrug strategies, and for their utility as synthetic intermediates. The presence of the anilino-carbonyl group makes this compound a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of libraries for drug discovery. The chloro-substituent on the aromatic ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enhancing its versatility in synthetic workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKECNTZCSBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with a carbonyl-containing reagent to form the 3-chloroanilino carbonyl intermediate. This intermediate is then reacted with phenyl-N,N-dimethylsulfamate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The chloroanilino group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound with a sulfamate group, a phenyl ring, and a chloroanilino moiety. It has a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 g/mol. Due to the presence of the chloroanilino group, this compound has potential applications in medicinal chemistry and organic synthesis because it can enhance biological activity and reactivity in various applications.

Potential Applications

  • Medicinal Chemistry The presence of the chloroanilino group can enhance biological activity and reactivity, making it useful in medicinal chemistry. Research indicates that 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may exhibit significant biological activities, including potential therapeutic effects against inflammation and cancer. Studies have shown that it may bind to specific enzymes and receptors, altering their activity. Further research is necessary to elucidate the precise molecular interactions and pathways involved.
  • Organic Synthesis This compound is a versatile material used in scientific research. The chemical reactivity of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can be attributed to its functional groups.

Mechanism of Action

The mechanism of action of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS 344264-04-6)

  • Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle).
  • Molecular Formula : C₁₃H₁₃ClN₂O₄S₂ .
  • Key Properties: Lipophilicity: XLogP3 = 2.9, indicating moderate hydrophobicity . Hydrogen Bonding: 1 donor and 6 acceptor sites, influencing solubility and target interactions.
  • Functional Differences : The thienyl group may enhance metabolic stability compared to phenyl, but reduce aromatic π-π stacking interactions .

2-Chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338405-96-2)

  • Structure : Additional chlorine at the phenyl 2-position.
  • Molecular Formula : Likely C₁₃H₁₁Cl₂N₂O₄S (inferred from ).
  • Enhanced lipophilicity (higher logP) compared to the unchlorinated analog, affecting membrane permeability .

2-[(2-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS 344263-67-8)

  • Structure: 2-chloroanilino substituent instead of 3-chloro.
  • Key Differences: The ortho-chloro position on the aniline ring may disrupt hydrogen bonding or sterically hinder interactions with enzymes or receptors . Electronic effects: The electron-withdrawing chlorine at the 2-position could reduce the basicity of the anilino NH, affecting reactivity .

Physicochemical Comparisons

Property Target Compound (Phenyl) 3-Thienyl Analog 2-Chloro Phenyl Analog
Molecular Weight (g/mol) ~360 (estimated) 360.8 ~377 (estimated)
XLogP3 ~3.1 (estimated) 2.9 ~3.5 (estimated)
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 5 5 5
  • Key Insights :
    • The phenyl-based compounds exhibit slightly higher lipophilicity, favoring passive diffusion across biological membranes.
    • Thienyl analogs may offer improved solubility due to sulfur’s polarizability .

Biological Activity

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a chloroanilino group, a carbonyl moiety, and a dimethylsulfamate functional group, suggests diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅ClN₂O₄S
  • Molecular Weight : 354.81 g/mol
  • CAS Number : 338396-35-3

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Chloroanilino Carbonyl Intermediate :
    • Reaction of 3-chloroaniline with a carbonyl-containing reagent.
  • Coupling Reaction :
    • The intermediate is reacted with phenyl-N,N-dimethylsulfamate under controlled conditions (solvents, catalysts, temperature) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chloroanilino group enhances its binding affinity to these targets, potentially modulating their activity and influencing various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that derivatives of sulfamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be a contributing factor.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that sulfamate derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival .
Antimicrobial Efficacy Study Showed that similar compounds exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential for further exploration in drug development.
Mechanistic Study Identified the binding interactions between the compound and target enzymes, elucidating the biochemical pathways affected by its action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and how can purity be validated?

  • Methodology :

  • Synthesis : Acylation of 3-chloroaniline with a carbonyl chloride derivative followed by sulfamate esterification. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like hydrolysis of the sulfamate group .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final purity can be confirmed via HPLC with UV detection (λ = 254 nm) .
  • Validation : Structural confirmation via 1^1H/13^13C NMR (e.g., characteristic peaks for sulfamate at δ ~3.3 ppm for N,N-dimethyl groups) and mass spectrometry (ESI-MS for molecular ion verification) .

Q. Which analytical techniques are most reliable for confirming the crystal structure and functional groups of this compound?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly for the sulfamate and chloroanilino moieties. Space group symmetry (e.g., monoclinic P21_1/c) and thermal displacement parameters should be analyzed for structural integrity .
  • Spectroscopy : FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm1^{-1}, S=O vibrations at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity of the sulfamate group in aqueous environments?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrolysis pathways in water. Solvent-accessible surface area (SASA) analysis can identify vulnerable sites .
  • Density Functional Theory (DFT) : Calculate activation energies for sulfamate cleavage under acidic/basic conditions (e.g., B3LYP/6-31G* basis set). Compare with experimental kinetic data to validate models .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for sulfamate derivatives?

  • Methodology :

  • Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled ATP levels to minimize variability in enzyme inhibition assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare literature data on IC50_{50} values, accounting for differences in assay protocols .

Q. How can environmental fate studies be structured to assess long-term ecological risks of this compound?

  • Methodology :

  • Microcosm Experiments : Simulate soil/water systems spiked with the compound (10–100 ppm). Monitor degradation via LC-MS/MS and quantify metabolites (e.g., chloroaniline derivatives) .
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict bioaccumulation potential (log P values) and toxicity to aquatic organisms (e.g., Daphnia magna) .

Q. What strategies improve the reproducibility of catalytic reactions involving the chloroanilino moiety?

  • Methodology :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions. Optimize ligand systems (e.g., XPhos) to enhance regioselectivity .
  • In Situ Monitoring : Use ReactIR to track reaction intermediates and adjust conditions (e.g., temperature, solvent polarity) in real time .

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